N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a benzothiazole moiety linked to a phenyl ring, which is further substituted with a 4-bromobenzamide group. The benzothiazole core is a heterocyclic aromatic system known for its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The bromine atom at the para position of the benzamide introduces steric and electronic effects that may enhance binding affinity to biological targets, such as kinases or receptors .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKMKBLHRXHNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Amidation Reaction: The benzothiazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium persulfate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole structures often exhibit significant antimicrobial properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has been studied for its potential anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies have shown varying degrees of inhibition against this pathogen, suggesting its utility in developing treatments for multidrug-resistant strains of tuberculosis.
Anti-inflammatory and Anticancer Effects
While primarily noted for its antimicrobial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and anticancer effects. Further research is necessary to confirm these activities and elucidate the mechanisms involved.
Drug Development
The unique structure of this compound allows for modifications that could enhance its pharmacological profile. Synthetic pathways such as microwave-assisted synthesis and one-pot multicomponent reactions have been employed to improve yield and reduce reaction time during the development of derivatives with potentially enhanced biological activity.
Comparative Analysis with Related Compounds
To understand the diversity within benzothiazole derivatives and their applications in medicinal chemistry, the following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide | Similar benzothiazole structure; different substitution | Exhibits different biological activity profiles |
| N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide | Contains benzimidazole instead of benzothiazole | May show distinct pharmacological properties |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide | Chlorinated variant; similar core structure | Potentially different bioactivity due to chlorine |
This comparison highlights the importance of structural modifications in drug design and the potential for developing novel therapeutic agents.
Study on Antitubercular Activity
A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited promising activity against Mycobacterium tuberculosis. The study utilized a range of synthetic derivatives to evaluate their efficacy in inhibiting bacterial growth, revealing that certain modifications enhanced potency compared to standard treatments.
Research on Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of benzothiazole derivatives, including this compound. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells . The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Their Key Features
The target compound belongs to a broader class of benzothiazole-containing benzamides. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Impact of Substituents on Pharmacological Activity
- Bromine vs. Other Halogens : The para-bromo group in the target compound may enhance lipophilicity and stabilize interactions with hydrophobic enzyme pockets compared to chloro or fluoro analogs (e.g., compound in with trifluoromethyl group). Bromine’s larger atomic radius could also influence steric hindrance .
- Benzothiazole Positioning : The 2-yl position of benzothiazole in the target compound is conserved in analogs with reported antibacterial and diuretic activities (e.g., ). Substitution at alternative positions (e.g., 4-chloro in ) may alter electronic properties and reduce activity.
- Linker Modifications : Replacing the phenyl linker with a biphenyl group (as in ) increased diuretic potency, suggesting extended aromatic systems improve target engagement. Conversely, sulfur-based linkers (e.g., ) may introduce conformational flexibility but reduce metabolic stability.
Key Research Findings and Data
Table 2: Activity Data of Selected Analogues
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a bromobenzamide structure. This configuration is essential for its biological activity and interaction with various biological targets.
1. Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain derivatives possess IC50 values as low as 6.26 μM, indicating significant cytotoxic effects against tumor cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 6.26 |
| Similar Derivative | HCC827 | 6.48 |
| Similar Derivative | NCI-H358 | 20.46 |
2. Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been investigated. Compounds related to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated effective inhibition of Staphylococcus aureus and Escherichia coli at varying concentrations .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 16 μg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : SAR studies indicate that modifications on the aromatic rings can enhance the binding affinity to enzymes involved in pain pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) .
- DNA Interaction : Some benzothiazole derivatives have been shown to bind preferentially within the minor groove of DNA, affecting the replication and transcription processes in cancer cells .
Case Study 1: Pain Management
A study evaluated the effects of a related compound on voluntary locomotor behavior in rats. The dual sEH/FAAH inhibitors demonstrated pain relief without inducing sedation or impairing motor function, suggesting a favorable safety profile for potential therapeutic applications in pain management .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives of benzothiazole were tested for their anticancer efficacy in both 2D and 3D cell culture models. The results indicated that while these compounds were effective in inhibiting tumor growth in vitro, they also affected normal cell lines, necessitating further optimization to reduce toxicity while maintaining efficacy .
Q & A
Q. What analytical methods quantify trace impurities in bulk samples?
- Methodological Answer : HPLC-PDA (C18 column, acetonitrile/water gradient) detects impurities at 0.1% levels. Accelerated stability studies (40°C/75% RH, 6 months) coupled with LC-MS/MS identify degradation products (e.g., hydrolyzed amides). ICH guidelines (Q3A/B) define acceptance criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
